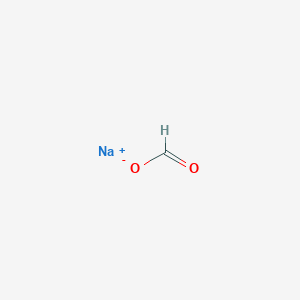

sodium;formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies of Sodium Formate

Industrial-Scale Production Routes

Industrial production of sodium formate (B1220265) primarily relies on cost-effective and readily available raw materials.

Interaction of Formic Acid with Sodium Hydroxide (B78521)

One common method for synthesizing sodium formate involves the reaction between formic acid and sodium hydroxide. wikipedia.orgjiuanchemical.comjiuanchemical.com This is a neutralization reaction, yielding sodium formate and water. jiuanchemical.comjiuanchemical.com The reaction can be represented by the following chemical equation: HCOOH + NaOH → HCOONa + H₂O. jiuanchemical.comjiuanchemical.com This method is considered relatively simple and cost-effective, making it suitable for large-scale production. jiuanchemical.com Because formic acid is widely available through the carbonylation of methanol (B129727) and subsequent hydrolysis of methyl formate, the neutralization of formic acid with sodium hydroxide is a common preparation method for sodium formate. atamankimya.comwikipedia.org

Reaction of Formaldehyde (B43269) with Sodium Hydroxide or Sodium Carbonate

Sodium formate can also be produced through the reaction of formaldehyde with sodium hydroxide or sodium carbonate. jiuanchemical.com This reaction is typically carried out under controlled conditions to optimize yield and purity. jiuanchemical.com Sodium formate is also formed as an unavoidable by-product in the final step of pentaerythritol (B129877) synthesis, which involves the reaction of formaldehyde with trimethylol acetaldehyde (B116499) in a crossed Cannizzaro reaction. atamanchemicals.comatamankimya.comwikipedia.orgatamanchemicals.com

Reaction of Sodium Hydroxide with Carbon Monoxide under Pressure

A significant industrial route for sodium formate production involves the absorption of carbon monoxide under pressure in solid sodium hydroxide. atamanchemicals.comatamankimya.comwikipedia.orgtestbook.comsolechem.eu This reaction is typically conducted at elevated temperatures and pressures. solechem.eu For commercial production, this reaction often takes place at temperatures around 130-160 °C and pressures of 6-8 bar. atamanchemicals.comatamankimya.comwikipedia.orgtestbook.comsolechem.eu The chemical equation for this reaction is: CO + NaOH → HCO₂Na. atamanchemicals.comatamankimya.comwikipedia.orgtestbook.com Controlled conditions are crucial for ensuring the efficiency of this reaction and the quality of the resulting sodium formate. solechem.eu Some industrial processes involve reacting carbon monoxide with sodium hydroxide at temperatures between 150° and 220°C under a pressure of 12–30 kg/cm ². jamgroupco.com

Novel and Sustainable Synthesis Approaches

Research is ongoing to develop more sustainable and environmentally friendly methods for synthesizing sodium formate, particularly focusing on utilizing carbon dioxide as a feedstock.

Hydrothermal Reduction of Carbon Dioxide into Sodium Formate

The hydrothermal reduction of carbon dioxide (CO₂) into formate is a promising novel approach that utilizes CO₂ captured in aqueous solutions. acs.orgresearchgate.net This method can achieve high yields and selectivity. researchgate.net In this process, CO₂ is often captured as sodium bicarbonate (NaHCO₃). acs.orguva.es The reaction takes place in hydrothermal media, which allows for potential integration with CO₂ capture processes. acs.orguva.es Metal reductants, such as zinc (Zn), have been investigated for this reaction. acs.orgresearchgate.netuva.esmdpi.com For instance, using Zn as a reductant, formate yields greater than 70% have been obtained at a reaction temperature of 275 °C in a continuous process. acs.orguva.es Studies have also explored the use of aluminum (Al) as a reductant, which can enhance the reduction of NaHCO₃ to formate by in situ generated hydrogen. mdpi.com Yields of formate up to 64% have been achieved with Al. mdpi.com The reaction temperature significantly influences the formate yield, with higher temperatures generally being more favorable. mdpi.com For example, with Zn as the reductant, an approximately 80% formate yield was acquired after 60 minutes at 325 °C, while at 250 °C, the yield was around 25% after 10 minutes. mdpi.com Catalysts, such as Ni powder, can also be used in conjunction with reductants like Zn to convert bicarbonate into formate, achieving good formate yields. researchgate.net

Transformation of Sodium Bicarbonate and Carbon Dioxide over Metal Nanoparticle Catalysts

The transformation of sodium bicarbonate and CO₂ into sodium formate can be catalyzed by metal nanoparticles. frontiersin.orgnih.govnih.govresearchgate.net Research has systematically investigated the use of nickel-based metal nanoparticles for this transformation. frontiersin.orgnih.govnih.govresearchgate.net Bimetallic nanoparticles, such as NiPd nanoparticles, have shown superior catalytic performance. frontiersin.orgnih.govnih.govresearchgate.net Specifically, NiPd nanoparticles with a composition of 7:3 have been identified as highly active catalysts for the hydrogenation of sodium bicarbonate to sodium formate. frontiersin.orgnih.gov These bimetallic nanoparticles are more active than pure Ni or Pd nanoparticles. frontiersin.orgnih.gov The enhanced activity of bimetallic nanoparticles is attributed to their smaller size and improved stability. nih.govresearchgate.net Studies have evaluated the catalytic performance of these nanoparticles in the presence of hydrogen under specific conditions, such as 20 bar H₂ at 80°C. frontiersin.orgnih.govresearchgate.net The optimized turnover frequency (TOF) for Ni₇Pd₃ nanoparticles in sodium bicarbonate hydrogenation can reach 2.8 h⁻¹, which is considered high for heterogeneous catalysts. frontiersin.orgnih.gov

Data Tables

Here is a summary of some reaction conditions and outcomes discussed in the text:

| Production Method | Reactants | Conditions | Notes | Source(s) |

| Industrial: Carbon Monoxide + Sodium Hydroxide | CO, NaOH | 130-160 °C, 6-8 bar pressure | Commercial production route | atamanchemicals.comatamankimya.comwikipedia.orgtestbook.comsolechem.eu |

| Industrial: Carbon Monoxide + Sodium Hydroxide | CO, NaOH | 150-220 °C, 12-30 kg/cm ² pressure | Industrial process conditions | jamgroupco.com |

| Industrial: Formic Acid + Sodium Hydroxide | HCOOH, NaOH | Neutralization reaction | Simple and cost-effective | wikipedia.orgjiuanchemical.comjiuanchemical.com |

| By-product of Pentaerythritol Synthesis | Formaldehyde, Trimethylol acetaldehyde | Crossed Cannizzaro reaction | Unavoidable by-product formation | atamanchemicals.comatamankimya.comwikipedia.orgatamanchemicals.com |

| Novel: Hydrothermal Reduction of CO₂ (as NaHCO₃) with Zn | NaHCO₃, Zn | 275 °C | Formate yields > 70% in continuous process | acs.orguva.es |

| Novel: Hydrothermal Reduction of CO₂ (as NaHCO₃) with Zn | NaHCO₃, Zn | 325 °C, 60 min | Approximately 80% formate yield | mdpi.com |

| Novel: Hydrothermal Reduction of CO₂ (as NaHCO₃) with Zn | NaHCO₃, Zn | 250 °C, 10 min | Approximately 25% formate yield | mdpi.com |

| Novel: NaHCO₃ + CO₂ over NiPd Nanoparticle Catalyst | NaHCO₃, CO₂, H₂ | 80 °C, 20 bar H₂ | Catalyzed by NiPd (7:3) nanoparticles, TOF up to 2.8 h⁻¹ | frontiersin.orgnih.govresearchgate.net |

Detailed Research Findings

Research into the synthesis of sodium formate continues to explore efficiency improvements and sustainable routes. For the hydrothermal reduction of CO₂, studies have investigated the feasibility of converting CO₂ captured as NaHCO₃ into sodium formate in a continuous process using Zn as a reductant. uva.es This approach offers the advantage of integrating with CO₂ capture systems. uva.es Process conditions, including pressure, Zn/NaHCO₃ molar ratio, and residence time, have been theoretically optimized. acs.orguva.es A reaction temperature of 275 °C was selected, resulting in formate yields exceeding 70%. acs.orguva.es Mass and energy balances for such a continuous process treating 1000 kg/h of CO₂ have been analyzed, with an estimated cost of EUR 1.28/kg CO₂ for the transformation. uva.es

In the realm of nanoparticle-catalyzed transformations, the systematic investigation of Ni-based metal nanoparticles for converting sodium bicarbonate and CO₂ into sodium formate has provided valuable insights. frontiersin.orgnih.govnih.govresearchgate.net The study highlights the superior activity of bimetallic NiPd nanoparticles, particularly the Ni₇Pd₃ composition, in the hydrogenation of sodium bicarbonate. frontiersin.orgnih.gov The research involved evaluating the catalytic performance under specific reaction conditions and analyzing the factors contributing to the enhanced activity, such as particle size and stability. nih.govresearchgate.net The optimized TOF of 2.8 h⁻¹ for Ni₇Pd₃ nanoparticles demonstrates their potential as heterogeneous catalysts for this transformation. frontiersin.orgnih.gov

Mechanistic Investigations and Reaction Kinetics of Sodium Formate Transformations

Dehydrogenation Reactions

Sodium formate (B1220265) has garnered interest as a potential hydrogen storage material due to its ability to release hydrogen gas. nih.govresearchgate.net The dehydrogenation of sodium formate often occurs via hydrolysis in the presence of a catalyst. nih.govresearchgate.net

Mechanisms of Hydrogen Release from Sodium Formate Hydrolysis

Mechanistic studies have shown that the hydrolysis of sodium formate to generate hydrogen involves a concerted process. nih.govresearchgate.net This process includes the cleavage of the O-H bond in water and the oxidative addition of the -O₂C-H bond of the formate ion. nih.govresearchgate.net Isotopic labeling experiments with D₂O have confirmed that the hydrogen gas produced originates from both sodium formate and water, with one hydrogen atom from each source. nih.govresearchgate.net

Influence of Catalysts on Dehydrogenation Kinetics

The dehydrogenation of sodium formate is significantly influenced by the presence of catalysts. researchgate.netresearchgate.net Palladium-based catalysts, often supported on materials like carbon nanospheres or activated carbon, have shown efficiency in promoting hydrogen generation from sodium formate hydrolysis. nih.govresearchgate.netacs.org The catalytic activity is closely related to the dispersion and size of the metal nanoparticles, with smaller, well-distributed particles generally exhibiting higher activity. acs.orgresearchgate.net The support material and its surface functional groups can also play a role in catalyst performance and stability. osti.govrsc.org The concentration of formate can affect catalyst behavior, although the presence of the sodium cation itself may not be significant. researchgate.netcsic.es

Rate-Controlling Steps in Formate Hydrolysis Processes

Detailed kinetic and mechanistic investigations have identified the concerted cleavage of the O-H bond in water and the oxidative addition of the -O₂C-H bond of the formate ion as the rate-controlling step in sodium formate hydrolysis. nih.govresearchgate.net Activation of water is consistently found to be the rate-determining step. researchgate.net The rate of the reaction can also be influenced by the formic acid/formate ratio in the system. csic.es

Formylation Reactions

Sodium formate can act as a formylating agent in various organic synthesis reactions. testbook.comgoogle.com It has been reported to facilitate the N-formylation of amines, including functionalized anilines, primary amines, cyclic secondary amines, and sterically hindered secondary amines. nih.govtandfonline.com This reaction can occur under solvent-free conditions at room temperature with a catalytic amount of sodium formate. nih.govtandfonline.com Sodium formate, in conjunction with acetic anhydride, has been used for the formylation of organic basic nitrogen-containing compounds. google.com The reaction typically takes place at temperatures between 0°C and 100°C, with optimal temperatures often ranging from 20°C to 60°C. google.com Sodium formate can also be used in a system with triphenylphosphine (B44618) ditriflate for the formylation of arenes to produce aromatic aldehydes in ethanol (B145695) at room temperature. oup.com

Oxidation Reactions

Sodium formate can undergo oxidation in the presence of suitable oxidizing agents. testbook.comzbaqchem.com

Oxidation with Iodine in Aqueous and Alcoholic Solutions

The oxidation of sodium formate with iodine has been studied in both aqueous and alcoholic solutions. kagoshima-u.ac.jpcore.ac.uk In aqueous solutions, the reaction rate has been measured under varying pH conditions. core.ac.uk The rate equation obtained suggests a dependence on the concentrations of triiodide ions and formate ions, and an inverse dependence on the concentration of iodide ions. core.ac.uk The reaction between an iodine molecule and a formate ion has been identified as a rate-determining step in aqueous solutions. kagoshima-u.ac.jpoup.com The addition of potassium iodide can retard the reaction rate due to the formation of the triiodide ion, which reduces the amount of free iodine. pjsir.org

In ethanol solutions, the kinetics of the oxidation of sodium formate with iodine have also been investigated. kagoshima-u.ac.jp The rate equation in ethanol suggests that the reaction between an iodine molecule and a formate ion is the rate-determining step, similar to aqueous solutions. kagoshima-u.ac.jpoup.com The equilibrium constant for the formation of the triiodide ion in ethanol has been determined and found to be comparable to values obtained from kinetic measurements. kagoshima-u.ac.jp The rate in alcohol solutions is reported to be faster than in water. oup.com

Sodium formate is also formed as a byproduct in the iodoform (B1672029) reaction, which involves the reaction of iodine with an alcohol (such as ethanol) in the presence of a base (like sodium carbonate or sodium hydroxide). doubtnut.comvedantu.comquora.com

Kinetic Studies on the Influence of Iodide Ion and pH

Kinetic studies on the oxidation of sodium formate in aqueous solutions containing triiodide have been conducted to understand the source of the oxidizing effect in iodine-containing solutions. The reaction rate was measured across a pH range of 4–9. core.ac.uk The obtained rate equation was expressed as: rate = k[I₃⁻][HCOO⁻] / ([I⁻] + b), where k and b are constants dependent on temperature. core.ac.uk

Experimental data showed that increasing the concentration of the formate ion (HCOO⁻) increased the reaction rate constant. core.ac.uk Analysis of the reaction order with respect to formate ion concentration indicated a first-order dependence. core.ac.uk The study also investigated the effect of iodide ion concentration and pH on the reaction rate. core.ac.uk

The presence of iodide ions can significantly influence the transformation kinetics of compounds reacting with oxidants like permanganate (B83412), and this effect is highly dependent on solution conditions such as iodide and oxidant concentrations, as well as pH. nih.gov This influence can be modeled by considering competing reactions. nih.gov

Elucidation of Rate-Determining Steps and Intermediate Complexes

For the dehydrogenative coupling of sodium formate to oxalate (B1200264), the formation of carbonite has been claimed as the rate-determining step when using sodium hydride as a catalyst. rsc.org Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and the role of metal cations in this coupling reaction. researcher.life, chemrxiv.org, nih.gov These calculations suggest that the kinetic advantage observed with certain bases arises not only from increased basicity but also from the destabilization of intermediate species. researcher.life, chemrxiv.org, nih.gov The yield of oxalate is influenced by the thermodynamic stability of both the products (oxalate salts) and the intermediates, highlighting the critical role of cations in the reaction. chemrxiv.org, nih.gov

Esterification Reactions

Esterification reactions involving sodium formate, particularly under solid-liquid phase transfer catalysis (PTC) conditions, have been investigated. In PTC, a catalyst facilitates the transfer of reactants between immiscible phases, allowing reactions to occur that would otherwise be slow or not proceed. cambridge.org, ias.ac.in

Solid-Liquid Phase Transfer Catalysis Mechanisms

In solid-liquid phase transfer catalysis, the solid salt (e.g., sodium formate) is in one phase, and the organic substrate is in an immiscible organic phase. cambridge.org Quaternary ammonium (B1175870) salts are commonly used as phase transfer catalysts. cambridge.org, ias.ac.in The mechanism involves the transfer of the reactive anion (formate in this case) from the solid phase into the organic phase, typically as a lipophilic ion pair with the quaternary ammonium cation. cambridge.org, ias.ac.in This ion pair then reacts with the organic substrate in the organic phase. cambridge.org, ias.ac.in A "Thin aqueous boundary layer" mechanism has been suggested for nucleophilic displacement reactions under solid-liquid phase transfer conditions. cdnsciencepub.com, cdnsciencepub.com, researchgate.net

Consecutive First-Order Reaction Kinetic Studies

The esterification of 1,4-dichlorobutane (B89584) with sodium formate catalyzed by quaternary ammonium salts under solid-liquid phase transfer conditions has been studied as a model for reactions in series. cdnsciencepub.com, cdnsciencepub.com, researchgate.net This process was found to follow a consecutive first-order mechanism of the general type A → R → S, where A is the initial reactant, R is an intermediate product, and S is the final product. cdnsciencepub.com, cdnsciencepub.com, researchgate.net

The reaction rate showed a linear dependence on catalyst concentration up to a certain point (12 mol% relative to the substrate), beyond which the rate became constant and independent of further catalyst increase. cdnsciencepub.com, cdnsciencepub.com, researchgate.net The reactivity of quaternary ammonium salts was found to be influenced by the counteranion. cdnsciencepub.com, cdnsciencepub.com, researchgate.net

Determination of Activation Energies

For the esterification of 1,4-dichlorobutane with sodium formate under solid-liquid phase transfer catalysis, the activation energies for the two consecutive steps (A → R and R → S) were determined to be similar, approximately 21 kcal/mol. cdnsciencepub.com, cdnsciencepub.com, researchgate.net An activation energy of around 21 kcal/mol is considered typical for chemically controlled reactions. cdnsciencepub.com The similarity in activation energies for the consecutive steps suggests that temperature does not significantly affect the product distribution. cdnsciencepub.com, cdnsciencepub.com, researchgate.net

Activation energy is a key parameter in kinetic studies, and its value can indicate whether a reaction is under kinetic or diffusion control. researchgate.net Reactions with activation energies greater than 20 kJ/mol (approximately 4.8 kcal/mol) are often considered to be kinetically controlled. researchgate.net

Dehydrogenative Coupling to Oxalate

Sodium formate can undergo dehydrogenative coupling to form oxalate salts. This reaction is of interest as formate salts are considered promising precursors for oxalate salts, which can be further converted to oxalic acid. rsc.org, researchgate.net, nih.gov The formate to oxalate coupling reaction (FOCR) has been studied for many years and has seen industrial application. researchgate.net

Studies have investigated the influence of various bases and metal cations on this reaction. researcher.life, chemrxiv.org, frontiersin.org, nih.gov Group 1 metal hydroxides have been found to be more effective bases for oxalate formation compared to metal carbonates when reacting with sodium formate. researcher.life, frontiersin.org, nih.gov Specifically, cesium hydroxide (B78521) (CsOH) has shown high reactivity. researcher.life, chemrxiv.org, frontiersin.org, nih.gov

The use of catalysts such as sodium hydride (NaH) has been reported to facilitate the dehydrogenative coupling of sodium formate to the oxalate salt. rsc.org, frontiersin.org Other metal hydrides like potassium hydride (KH) and lithium hydride (LiH) have also demonstrated high catalytic activity at lower reaction temperatures. frontiersin.org

Mechanistic studies, including DFT calculations, have been conducted to understand the role of metal cations in the base-catalyzed dehydrogenative coupling. researcher.life, chemrxiv.org, nih.gov These studies suggest that the cation of the formate salt can influence the oxalate yield, likely due to effects on the thermodynamic stability of intermediates and products. chemrxiv.org, nih.gov

Data from kinetic studies on the dehydrogenative coupling of sodium formate with different bases can be presented in tables to show the effect of the base on the yield of oxalic acid. For example, a study using group 1 and 2 metal carbonates showed varying yields of oxalic acid, with Li₂CO₃ promoting a 14% yield, while other group 1 carbonates showed no reactivity. frontiersin.org

| Base Used (with Sodium Formate) | Oxalic Acid Yield (%) |

| Li₂CO₃ | 14 frontiersin.org |

| K₂CO₃ | 0 frontiersin.org |

| Rb₂CO₃ | 0 frontiersin.org |

| Cs₂CO₃ | 0 frontiersin.org |

| Group 1 Metal Hydroxides (general) | More effective than carbonates researcher.life, frontiersin.org, nih.gov |

| CsOH | High reactivity researcher.life, chemrxiv.org, frontiersin.org, nih.gov |

The dehydrogenative coupling is an exothermic reaction, which can be confirmed by techniques like differential scanning calorimetry (DSC). frontiersin.org

Effect of Alkali Metal Cations on Reaction Reactivity

The alkali metal cation associated with formate salts plays a significant role in their reactivity, particularly in reactions like the dehydrogenative coupling to oxalate. Studies have shown that the choice of alkali metal cation can influence both the reaction rate and the product distribution. For instance, in the formate to oxalate coupling reaction (FOCR), the reaction with high oxalate yields has been observed for sodium and potassium formate. uva.nl However, the self-thermolysis of formate salts bearing different group 1 and 2 metal cations has also been reported. frontiersin.orgchemrxiv.org

Research investigating the dehydrogenative coupling of formate anions to oxalate has specifically examined the effect of alkali metal cations. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov It has been revealed that while lithium formate showed a pronounced carbon formation in the FOCR, only traces of carbon were formed with sodium and potassium formate. rsc.org This difference was attributed to the preferred formation of carbonate and CO instead of oxalate for lithium formates. rsc.org

In base-promoted dehydrogenative coupling of formate to form oxalate, the influence of group 1 metal cations has been studied. nih.gov It was found that when using sodium formate, the reactivity varied depending on the associated alkali metal in the base catalyst. nih.gov Density functional theory (DFT) calculations suggest that the kinetic advantage observed with certain alkali metal hydroxides arises not only from increased basicity but also from intermediate destabilization in mixed-cation systems, such as Na/Cs. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.gov Experimental and theoretical investigations indicate that oxalate yield is influenced by the thermodynamic stability of intermediates and products (oxalate salts), highlighting the crucial role of cations in the reaction. frontiersin.orgchemrxiv.orgnih.gov

Role of Basic Catalysts (Metal Carbonates and Hydroxides)

Basic catalysts, particularly metal carbonates and hydroxides, are known to promote the dehydrogenative coupling of sodium formate to oxalate. uva.nlfrontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.gov Studies have compared the effectiveness of group 1 and 2 metal carbonates and hydroxides in the treatment of sodium formate for oxalate formation. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov Group 1 metal hydroxides have been found to be more effective than metal carbonates for oxalate formation. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.gov

Specifically, cesium hydroxide (CsOH) has exhibited high reactivity in the dehydrogenative coupling of sodium formate. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.gov Using highly reactive bases such as NaOH and CsOH, the reaction temperature for oxalate formation can be lowered. frontiersin.org For instance, using NaOH, oxalic acid was obtained at 280 °C without a decrease in yield, while using CsOH, the highest yield (82%) was achieved at 340 °C. frontiersin.orgfrontiersin.org This contrasts with uncatalyzed reactions where oxalate formation starts at higher temperatures (above 360 °C) and requires longer reaction times. uva.nlrsc.org

While alkali carbonates are typical base catalysts, their use generates excess CO2. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.org Other reagents like sodium amide or sodium borohydride (B1222165) have also been used. frontiersin.orgfrontiersin.orgfrontiersin.org Sodium borohydride, a stronger base, has been shown to reduce the reaction temperature significantly, although higher catalyst loading is required, and the formation of metaborate (B1245444) poses recovery challenges. rsc.org Hydrides are reported to be far more efficient catalysts compared to hydroxides, with significantly lower onset temperatures for formate coupling. uva.nl Hydroxides can be converted in-situ to hydrides, and water removal facilitates hydride formation, accelerating the reaction. uva.nl

The influence of metal carbonates on the thermal decomposition of alkali metal formates has also been studied, showing that the addition of a certain amount of carbonate can affect the oxalate yield. akjournals.com For example, adding an equimolar amount of sodium carbonate to sodium formate decreased the oxalate yield to 23%. akjournals.com

The following table summarizes some experimental data on the reaction of sodium formate with different group 1 and 2 metal hydroxides:

| Entry | Base | Temperature (°C) | Oxalic Acid Yield (%) |

| 10-15 | NaOH | 280 | ~71 (based on text) |

| 16 | CsOH | 340 | 82 |

Note: The yield for NaOH at 280°C is inferred from the text stating it was obtained without a decrease in yield compared to higher temperatures where 71% was achieved. frontiersin.orgnih.gov

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction mechanisms involved in sodium formate transformations. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.govlookchem.comdntb.gov.ua DFT calculations have supported a mechanism for the catalytic conversion of formate to oxalate through a carbonite intermediate. lookchem.comdntb.gov.ua These calculations, along with Raman spectroscopy, are consistent with the proposed mechanism where a carbonite intermediate is generated upon H2 evolution by the reaction of formate with a catalytic hydride. lookchem.com

DFT studies have also investigated the effect of alkali metal cations on the reaction mechanism. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.gov They suggest that the kinetic advantage observed with certain alkali metal hydroxides, such as CsOH, is not solely due to increased basicity but also involves the destabilization of intermediate species in mixed-cation systems like Na/Cs. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.orgnih.gov Computational studies have also indicated that the yield of oxalic acid is dependent on the thermodynamic stability of both the products (oxalate salts) and the intermediates. chemrxiv.org

While computational studies have been performed for combinations of group 1 metal salts, there is a noted lack of such studies for group 2 metal combinations. frontiersin.orgfrontiersin.org

Investigation of Carbonite as an Active Intermediate

The carbonite species (CO2 2-) has been identified as a crucial active intermediate in the formate to oxalate coupling reaction (FOCR). uva.nlrsc.orglookchem.comdntb.gov.ua It is formed through the base-catalyzed abstraction of a proton from the formate anion. uva.nl

Mechanistic studies, including those utilizing DFT calculations and Raman spectroscopy, have confirmed carbonite as the active intermediate in the reaction mixture of sodium formate with a sodium hydride catalyst. rsc.orglookchem.comdntb.gov.ua The formation of carbonite has been claimed as the rate-determining step for this reaction. rsc.org

A proposed reaction mechanism for the metal hydride-catalyzed dehydrogenative coupling of sodium formate involves three main steps:

Deprotonation of the formyl proton of the formate anion to form carbonite species. frontiersin.orgchemrxiv.orgfrontiersin.orgfrontiersin.org

C–C bond formation between the carbonite species and a formate species, stabilized by metal cations, to form a hydrooxalate species. frontiersin.orgfrontiersin.orgfrontiersin.org

Dehydridation of the hydrooxalate trianion to form metal hydride and oxalate species. frontiersin.orgfrontiersin.orgfrontiersin.org

In the hydride-catalyzed reaction, H2 is generated as a by-product in the first step. frontiersin.orgfrontiersin.orgfrontiersin.org The carbonite intermediate then reacts with another formate to form oxalate. rsc.orglookchem.com This catalytic mechanism through a carbonite intermediate is supported by experimental observations and theoretical calculations. lookchem.comdntb.gov.ua

Influence of Sodium Formate Concentration on Reaction Kinetics

The formate to oxalate coupling reaction is typically performed in molten formate. uva.nl The concentration of reactants in the molten state can inherently influence reaction kinetics.

One search result mentions that high CO2 concentrations reduced the conversion significantly in the uncatalyzed reaction, suggesting that the concentration of CO2, which can be an intermediate or by-product, needs to be well-balanced. rsc.org This implies that the relative concentrations of reactants and intermediates can impact the reaction progress and conversion.

Another study investigating the reaction of Ru(II)-EDTA in sodium formate–formic acid solutions found that the reaction kinetics followed a second-order rate equation with respect to the concentrations of the ruthenium species and the total formate/formic acid concentration. oup.com While this is a different reaction system, it illustrates that formate concentration can directly influence reaction rates.

Furthermore, the influence of gaseous and solid reactants on the yields of oxalates and carbonates in the thermal decompositions of alkali metal formates has been studied, indicating that the qualitative and quantitative compositions of products depend on the mole ratio of reactants used. akjournals.com This highlights the importance of reactant concentrations (or ratios) in determining reaction outcomes.

Although direct data tables detailing the effect of varying sodium formate concentration on reaction kinetics were not prominently found, the existing literature on related reactions and the formate to oxalate coupling reaction suggests that reactant concentration is an important parameter influencing reaction rates and product yields. Further dedicated studies would be needed to fully elucidate the specific quantitative relationship between sodium formate concentration and the kinetics of its various transformations.

Catalytic Roles and Applications of Sodium Formate

In Hydrogen Generation Systems

Formic acid and its salts, including sodium formate (B1220265), are considered alternative sources for hydrogen generation. nih.gov The decomposition of sodium formate can release hydrogen, making it relevant in hydrogen storage and release systems. nih.gov

Catalytic Dehydrogenation of Aqueous Formate Solutions

The catalytic dehydrogenation of aqueous formate solutions is a process that generates hydrogen gas. Sodium formate can be a component of these solutions, often in mixtures with formic acid. middlebury.edu The presence of sodium formate can influence the efficiency and rate of hydrogen production. For instance, studies have shown that the addition of sodium formate can enhance the catalytic property of certain catalysts, such as in situ synthesized Pd/C with citric acid, for hydrogen generation from formic acid/sodium formate aqueous solutions at room temperature. middlebury.edu In such systems, high conversion and turnover frequency (TOF) values have been reported. middlebury.edu

Research indicates that the dehydrogenation of sodium formate in aqueous solution at elevated temperatures can generate hydrogen. nih.gov More recent studies have explored the direct hydrogen generation from sodium formate aqueous solutions at lower temperatures (e.g., 60°C) using specific catalysts like carbon nanosphere-stabilized Pd nanoparticles (Pd/CNS) in the presence of metal ions such as Fe³⁺ or Cu²⁺. nih.gov This process involves the hydrolysis of sodium formate, with one hydrogen atom originating from the formate and the other from water. nih.gov

The activity of different formate salts in dehydrogenation can vary, with studies suggesting an order of activity such as potassium formate > sodium formate > ammonium (B1175870) formate > lithium formate when using a commercial Pd/C catalyst. osti.gov Formate ions themselves can potentially act as catalyst poisons by blocking catalyst pores, which has been observed to decrease catalyst activity in the dehydrogenation of formic acid when pre-stirring the catalyst with a sodium formate solution. osti.gov

Role in Formate–Bicarbonate Cycle for Hydrogen Storage and Release

The formate–bicarbonate cycle is a concept for hydrogen storage and release that utilizes the reversible interconversion between formate and bicarbonate. nih.govacs.org In this cycle, aqueous sodium bicarbonate can be hydrogenated to form sodium formate, which can then be decomposed to release hydrogen and regenerate sodium bicarbonate. nih.govacs.org This hydrogenation step can be carried out under mild conditions in the presence of suitable catalysts, such as homogeneous ruthenium catalysts. nih.govacs.org

The formate-bicarbonate cycle offers a promising approach for hydrogen storage due to the stability and ease of handling of formate salts. osti.govweforum.org The thermodynamic favorability of the formate-bicarbonate transformation, with a Gibbs free energy of reaction close to 0 kJ/mol under ambient conditions, suggests that both hydrogen uptake (bicarbonate hydrogenation to formate) and release (formate dehydrogenation to bicarbonate) can occur under moderate conditions. rsc.org While potassium formate may offer advantages in terms of solubility for achieving higher energy densities in solutions, sodium formate is also effective for hydrogen storage and release, even from a slurry due to its lower solubility compared to potassium formate. rsc.orggoogle.com The use of catalysts like Pd/C has been demonstrated for both the hydrogenation of bicarbonate to formate and the subsequent dehydrogenation of formate to release hydrogen within this cycle. rsc.org

In Carbon Dioxide Conversion and Utilization (CDU)

Sodium formate is a key intermediate and participant in various processes aimed at converting and utilizing carbon dioxide (CO₂).

Catalytic Conversion of Carbon Dioxide to Formic Acid

The conversion of carbon dioxide to formic acid is a significant area of research within CDU, and sodium formate can be involved in this process. While direct hydrogenation of CO₂ to formic acid can be thermodynamically unfavorable in aqueous solutions, the presence of bases can promote the reaction, often leading to the formation of formate salts like sodium formate. frontiersin.org Sodium formate can then be used as a precursor to synthesize formic acid, for example, by reaction with sulfuric acid. researchgate.netresearchgate.net This approach involves the initial conversion of CO₂ to sodium bicarbonate (often via absorption in a sodium hydroxide (B78521) solution), followed by the catalytic hydrogenation of sodium bicarbonate to sodium formate, and finally the acidification of sodium formate to yield formic acid. researchgate.netresearchgate.net Nickel ferrite (B1171679) catalysts have been explored for the hydrogenation of sodium hydrogen carbonate to sodium formate in this context. researchgate.netresearchgate.net

Catalytic Conversion of Carbon Dioxide to Formate

The direct catalytic conversion of carbon dioxide to formate, specifically sodium formate, is another important application. This process typically involves the hydrogenation of CO₂ in the presence of a base and a catalyst. google.com Sodium formate can be synthesized by reacting carbon monoxide with sodium hydroxide under pressure, which is a commercial production method. wikipedia.org However, research is also focused on converting CO₂ directly to formate using various catalytic systems. google.comresearchgate.net For instance, innovative methods using sodium borohydride (B1222165) solutions as reducing agents have been developed to reduce CO₂ into formate under atmospheric pressure and ambient temperature. researchgate.net Transition metal catalysts, including those based on ruthenium, iridium, rhodium, and iron, as well as heterogeneous catalysts like supported nickel and palladium nanoparticles, have been investigated for the hydrogenation of CO₂ or bicarbonate to form formate. nih.govfrontiersin.orggoogle.comnih.gov The hydrogenation of sodium bicarbonate to sodium formate using NiPd nanoparticle catalysts has shown promising activity under relatively mild conditions. frontiersin.org

Formate to Oxalate (B1200264) Coupling Reaction (FOCR) Catalysis

The formate to oxalate coupling reaction (FOCR) is a reaction where formate anions are coupled to form oxalate. This reaction is significant for converting CO₂-derived formate into multi-carbon compounds like oxalic acid, which can serve as a platform chemical. uva.nlnih.gov Sodium formate is a key reactant in the FOCR. uva.nlresearchgate.net The reaction is typically base-catalyzed, and while hydroxides can act as catalysts, hydrides have been shown to be more efficient, allowing the reaction to occur at lower temperatures. uva.nlresearchgate.net Studies on the FOCR using sodium formate have investigated the influence of various bases, including alkali metal hydroxides and hydrides. researchgate.netchemrxiv.org Research suggests that the reaction proceeds through a carbonite intermediate, formed by the base-catalyzed abstraction of a proton from formate. uva.nldntb.gov.ua For sodium formate, the C-C coupling step is considered rate-determining in the FOCR. uva.nl The FOCR with sodium formate has been studied in molten formate systems, and the reaction temperature and catalyst choice significantly impact the oxalate yield and the formation of side products like carbonates. uva.nlnih.gov

Here is a data table summarizing some catalytic activities related to sodium formate:

| Process | Reactants/Substrate | Catalyst | Conditions | Key Findings / Metrics | Source |

| Hydrogen Generation (Dehydrogenation) | Formic acid/Sodium formate solution | Pd/C synthesized with citric acid | Room temperature | 85% conversion in 160 min, TOF 64 mol H₂ mol⁻¹ catalyst h⁻¹ | middlebury.edu |

| Hydrogen Generation (Hydrolysis) | Aqueous Sodium Formate solution | Pd/CNS with Fe³⁺ or Cu²⁺ ions | 60°C | TOF up to 42.00 h⁻¹ (with Cu²⁺) | nih.gov |

| Hydrogen Storage (Formate-Bicarbonate Cycle) | Aqueous Sodium Bicarbonate | Homogeneous Ruthenium catalyst | 70°C, 20 bar H₂ | Yield > 80%, TON > 610 (Hydrogenation to formate) | nih.govacs.org |

| CO₂ Conversion to Formate | Sodium Bicarbonate, H₂ | Ni₇Pd₃ Nanoparticles | 80°C, 20 bar H₂, 5 bar CO₂ | TOF 2.8 h⁻¹ | frontiersin.org |

| CO₂ Conversion to Formic Acid (via Na Formate) | Sodium Hydrogen Carbonate, H₂ | Nickel ferrite catalyst | 80°C, atmospheric pressure | Sodium formate formed as intermediate | researchgate.netresearchgate.net |

| Formate to Oxalate Coupling Reaction (FOCR) | Sodium Formate | Sodium Hydride (NaH) | Molten formate | Nearly quantitative conversion to oxalate salts | dntb.gov.ua |

| Formate to Oxalate Coupling Reaction (FOCR) | Sodium Formate | Group 1 Metal Hydroxides (e.g., CsOH) | Varies | Catalytic activity depends on base strength and cations | researchgate.netchemrxiv.org |

As a Non-Toxic Catalyst in Heterocyclic Compound Synthesis Sodium formate has been identified as an inexpensive and non-toxic catalyst for the synthesis of various heterocyclic compounds.primescholars.comresearchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.netIt has been successfully employed as a basic catalyst in the one-pot synthesis of biologically relevant organic scaffolds, including heterocycles such as benzopyrano[2,3-d]pyrimidines and 2-amino-4-arylsulfanyl-4H-chromene-3-corbonitriles.primescholars.comresearchgate.netThese reactions can be carried out under mild conditions, often at room temperature in environmentally friendly solvents like aqueous ethanol (B145695), offering advantages such as good yields, operational simplicity, and high atom economy.primescholars.comresearchgate.netresearchgate.netSodium formate has also been used as an organocatalyst for the synthesis of pyran annulated heterocycles and spiro[indoline-3,5′-pyrido[2,3-d]pyrimidine] derivatives.primescholars.comresearchgate.netbenthamdirect.comresearchgate.net

As a Buffering Agent for Strong Mineral Acids

Sodium formate can be utilized as a buffering agent, particularly for adjusting the pH of strong mineral acids to a higher value. atamanchemicals.comomanchem.comsodaashgroup.com A solution of formic acid and sodium formate can function as a buffer solution. wikipedia.org This buffering capacity stems from the fact that sodium formate is the salt of a weak acid (formic acid) and a strong base (sodium hydroxide). In aqueous solutions, sodium formate reacts as a basic salt. chemicals.co.uk

While specific data tables detailing the buffering range of sodium formate for various strong mineral acids were not extensively found, it is known that formate buffers, such as ammonium formate, are used in applications like LC-MS and can cover a pH range of approximately 2.7 to 4.7. hplc.eu Sodium formate buffer solutions with specific pH values, such as pH 2.9 and pH 3.3, are commercially available for laboratory use. coleparmer.comfishersci.comcpachem.com

Role as a Precursor for Industrial Chemicals (e.g., Formic Acid, Oxalic Acid, Sodium Hydrosulfite)

Sodium formate serves as a key precursor and ingredient in the industrial production of several important chemicals. chemicals.co.ukgoogle.comorisonchem.com

Formic Acid: Sodium formate is a primary raw material for producing formic acid. google.com Formic acid can be synthesized from sodium formate by reacting it with a strong acid, such as sulfuric acid. wikipedia.orgresearchgate.net One process involves acidifying sodium formate with an acidifying agent, which can yield high concentrations of formic acid. google.com While sodium formate can be produced by neutralizing formic acid with sodium hydroxide, large-scale commercial production often involves the reaction of carbon monoxide with sodium hydroxide under pressure. wikipedia.orgchemicals.co.uk

Oxalic Acid: Sodium formate is also a primary raw material for the production of oxalic acid. google.com Oxalic acid can be manufactured from sodium formate through processes involving heating sodium formate, which leads to the formation of sodium oxalate, followed by acidification to yield oxalic acid. scribd.comatamanchemicals.comslideshare.netwikipedia.org Historically, this method involved heating sodium formate in the presence of an alkaline catalyst to form sodium oxalate, which was then acidified with mineral acids like sulfuric acid. atamanchemicals.comwikipedia.org

Sodium Hydrosulfite: Sodium formate is used in the production of sodium hydrosulfite (sodium dithionite), a bleaching agent utilized in the pulp and paper industry. omanchem.combiofuranchem.com One method for producing anhydrous sodium hydrosulfite from formates involves reacting solutions containing sulfur dioxide, methyl alcohol, sodium hydroxide, and sodium formate under specific conditions of heating and pressure. google.comgoogle.com Sodium formate solution is combined with sodium metabisulfite (B1197395) solution in a synthesis reactor, along with ethylene (B1197577) oxide and a solution of sulfur dioxide in methanol (B129727), to produce sodium hydrosulfite solution. sureway.tech

Strategic Applications of Sodium Formate in Sustainable Energy Technologies

Chemical Hydrogen Storage Media

Hydrogen is recognized as a promising energy carrier for environmentally friendly energy generation. unina.it However, its storage presents significant challenges. Sodium formate (B1220265) has shown potential as a chemical hydrogen storage medium through a reversible reaction cycle. jiuanchemical.comunina.it This system offers advantages in terms of safety, non-toxicity, and ease of handling compared to some other hydrogen storage methods. unina.itrepec.org

Reversible Reaction Pathways for Hydrogen Release and Storage

The hydrogen storage and release process involving sodium formate is based on the reversible interconversion between formate and bicarbonate. repec.orgrsc.org This cycle can be represented by the catalytic hydrogenation of bicarbonate to formate for hydrogen storage, and the reverse reaction, the dehydrogenation of formate to bicarbonate and hydrogen, for hydrogen release. repec.orgrsc.orgresearchgate.net

The general reaction for hydrogen release from formate is the reaction of formate salts with water to yield bicarbonate and hydrogen. rsc.org Conversely, hydrogen can be stored by the catalytic reduction of bicarbonate with molecular hydrogen to form formate. rsc.org The same catalysts can often be used for both the hydrogenation of bicarbonate to formate and the dehydrogenation of formate to bicarbonate and hydrogen, indicating the reversible nature of the cycle. rsc.org This reversibility allows the system to store and release hydrogen through adjustments in temperature or pressure. rsc.org

Engineering the Formate–Bicarbonate Cycle for Efficient Hydrogen Carriers

The formate-bicarbonate cycle is being engineered to function as an efficient hydrogen carrier system. repec.orgfishersci.fiiarc.fr This cycle involves the transformation between formate (HCO₂⁻) and bicarbonate (HCO₃⁻). rsc.org Formates are considered promising salts for hydrogen storage, as they can be catalytically converted to bicarbonate under near-ambient conditions and regenerated under moderate pressure for hydrogen uptake. unina.itrepec.org

The system is based on an aqueous solution, which contributes to its safety and ease of handling. unina.itpnnl.gov Researchers are investigating catalytic systems to enhance the interconversion of these salts at near-ambient conditions. researchgate.net The use of alkali formate salts, including sodium formate, is being explored as an attractive alternative for hydrogen storage. rsc.org These salts are composed of earth-abundant elements, are non-toxic, non-flammable, and can readily cycle between hydrogen-lean and hydrogen-rich forms at moderate temperatures and pressures. rsc.org

The formate-bicarbonate cycle has a thermodynamic advantage, with a Gibbs free energy of reaction (ΔG⁰r) close to 0 kJ/mol under ambient conditions, suggesting that both the reduction and oxidation reactions can occur under moderate conditions. rsc.org

Thermodynamic and Kinetic Considerations for Hydrogen Storage Efficiency

The efficiency of hydrogen storage using the formate-bicarbonate cycle is influenced by thermodynamic and kinetic factors. americanelements.commdpi.com The Gibbs free energy of reaction for the release of hydrogen from formate and water is close to 0 kJ/mol under ambient conditions, which is thermodynamically favorable for reversible hydrogen uptake and release. rsc.orgosti.gov Experimentally determined ΔG values for the oxidation reaction are in good agreement with calculated values. rsc.org

Thermodynamic calculations show that the conversion of bicarbonate during hydrogenation increases with increasing hydrogen pressure. unina.it For instance, at 80 °C, the conversion increased significantly as pressure rose from 3.0 to 100.0 atm. unina.it Higher temperatures can enhance hydrogen production rates and shift the equilibrium towards hydrogen evolution. unina.itosti.gov However, at lower temperatures (e.g., 20 °C), while conversion is higher, reaction kinetics are typically much slower. unina.it

Despite the favorable thermodynamics, challenges remain regarding reaction kinetics for high-power applications, catalyst stability, and cyclability. unina.itrepec.org The presence of CO₂ in the hydrogen stream can also pose engineering complexities. rsc.org The solubility of bicarbonate salts can limit the concentration of bicarbonates in aqueous solutions for formate production if precipitation is to be avoided during the reduction step. rsc.org Conversely, during the energy release step, bicarbonate precipitation can occur as bicarbonates are less soluble than formate salts in water. rsc.org However, this precipitation in sodium formate solutions can actually increase the amount of hydrogen released by driving the equilibrium towards product formation. rsc.org

Research is ongoing to develop catalysts that can effectively facilitate both the hydrogen release and uptake reactions under basic conditions and ideally trap the CO₂ formed during dehydrogenation. greencarcongress.com

Fuel Cell Applications

Sodium formate can also be utilized in fuel cell applications, offering an alternative fuel source. jiuanchemical.com

Utilization as a Fuel Source in Formic Acid Fuel Cells (FAFCs)

Sodium formate can be used as a fuel source in direct formate fuel cells (DFFCs), which are a type of alkaline direct liquid fuel cell. jiuanchemical.comgoogle.com In FAFCs, sodium formate is oxidized to produce electricity and formic acid. jiuanchemical.com This offers an alternative to conventional hydrogen fuel cells. jiuanchemical.com

Formate salts are considered promising fuels for DFFCs, offering improved engineering aspects. google.com They can be transported and stored in solid form and potentially even inserted into the fuel cell in solid form, requiring only the addition of water for operation. google.com

Development of Formate-Optimized Fuel Cell Systems

Researchers have developed fuel cells specifically optimized for the use of formate fuel to produce electricity. eepower.comsoci.orgmit.edu In these systems, stored formate particles, such as sodium formate, are dissolved in water and supplied to the fuel cell as needed. eepower.comsoci.orgmit.edu

Although solid formate fuel is heavier than pure hydrogen, when considering the weight and volume of high-pressure tanks required for hydrogen storage, the electricity output for a given storage volume can be nearly equivalent. eepower.comsoci.orgmit.edu This makes formate fuel a legitimate contender with alcohol fuels for alkaline direct liquid fuel cells. google.com

Formate fuel cells hold promise for various applications, ranging from household units to large-scale industrial or grid-scale storage systems. eepower.comsoci.orgmit.edu The process of converting carbon dioxide into formate for use in fuel cells is seen as a potential solution for utilizing captured CO₂ and providing emissions-free heat and power. eepower.comsoci.org

Carbon Capture and Utilization (CCU) Technologies

CCU technologies aim to capture carbon dioxide (CO₂) from industrial processes or the atmosphere and convert it into valuable products, thereby reducing greenhouse gas emissions. Sodium formate plays a role in several aspects of CCU.

Role as a Carbon Dioxide Absorbent

Sodium formate solutions can be utilized for the absorption of carbon dioxide. Research indicates that aqueous sodium formate solutions can absorb CO₂, potentially as part of a phase-enhanced gas-liquid absorption system. osti.gov While the inherent solubility of CO₂ in sodium formate solutions can be affected by salinity, studies have explored enhancing the absorption rate by introducing an organic phase into the system, which acts as a CO₂ transporter to the aqueous phase. osti.govccusevent.org The captured CO₂ can be converted into intermediate forms, such as liquid metal bicarbonate, before further processing. mit.edueepower.comgreencarcongress.com

Conversion of Captured Carbon Dioxide into Value-Added Chemicals

A significant application of sodium formate in CCU is its role as an intermediate or product in the conversion of captured CO₂ into value-added chemicals, notably formic acid. jiuanchemical.commdpi.comacs.org Formic acid is a valuable chemical with various industrial uses and serves as a potential hydrogen storage material. acs.orgtubitak.gov.tr

One approach involves the hydrogenation of captured CO₂, often in the form of bicarbonate salts, to produce formate. mdpi.comresearchgate.net This reaction can be catalyzed, and research has investigated the effectiveness of different catalysts and reaction conditions, including the use of aqueous amine solutions as capturing and hydrogenating agents. mdpi.com For instance, studies have shown that using triethanolamine (B1662121) (TEA) as a solvent can yield higher formate concentrations compared to monoethanolamine (MEA) and diethanolamine (B148213) (DEA) under similar CO₂ loadings. mdpi.com

Another method involves the electrochemical conversion of captured CO₂ (or its intermediate forms like bicarbonate) into formate using low-carbon electricity sources such as solar, wind, or nuclear power. mit.edueepower.comgreencarcongress.comsoci.org This electrochemical process can achieve high carbon efficiency, converting a significant percentage of the bicarbonate into formate crystals. mit.edugreencarcongress.com The resulting liquid or solid formate can then be used directly or further processed. mit.edueepower.comgreencarcongress.comsoci.org For example, the highly concentrated liquid formate solution can be dried to produce a stable solid powder. mit.edueepower.comgreencarcongress.comsoci.org

Furthermore, sodium formate can be a key intermediate in the synthesis of other chemicals, such as oxalate (B1200264), through coupling reactions. rsc.orgnih.gov Research into these reactions explores different catalysts and conditions to optimize yields and reduce reaction temperatures. rsc.orgnih.gov

Contribution to Carbon-Neutral and Carbon-Negative Industrial Processes

The utilization of sodium formate in CCU pathways contributes to the development of carbon-neutral and potentially carbon-negative industrial processes. By capturing CO₂ emissions and converting them into useful products like formate or formic acid, industries can reduce their net carbon footprint. jiuanchemical.commdpi.comresearchgate.netsciencedaily.com

The conversion of CO₂ to formate and subsequently to formic acid or other chemicals, especially when powered by renewable energy, offers a pathway to store carbon in stable compounds rather than releasing it into the atmosphere. mit.edueepower.comgreencarcongress.comacs.orgsoci.org This can help in mitigating the increase of atmospheric CO₂ concentration. ccusevent.orgresearchgate.net The concept of a carbon-neutral formic acid-based hydrogen cycle, where CO₂ is hydrogenated to formate/formic acid and then decomposed to release hydrogen, exemplifies this contribution. acs.orgtubitak.gov.trresearchgate.net

Research also explores the techno-economic viability and environmental impact of different CCU pathways involving formate production, comparing them to conventional methods and assessing their potential for reducing carbon footprints.

Energy Storage Systems

Sodium formate is also being explored for its potential in energy storage applications, particularly in conjunction with formic acid.

Application in Reversible Reactions with Formic Acid for Energy Storage

Sodium formate is involved in reversible reactions with formic acid that are relevant for energy storage. jiuanchemical.comresearchgate.netrsc.org The interconversion between formate and bicarbonate, often involving formic acid as an intermediate or related compound, forms the basis of potential energy storage cycles. researchgate.netrsc.org

One key aspect is the ability of formate salts, including sodium formate, to store hydrogen. jiuanchemical.comresearchgate.netrsc.orgosti.govjiuanchemical.com Hydrogen can be released from formate through catalytic dehydrogenation, and conversely, formate can be regenerated by hydrogenating CO₂ or bicarbonate. acs.orgtubitak.gov.trresearchgate.netosti.gov This reversible process allows for the storage of energy in the chemical bonds of formate. jiuanchemical.comresearchgate.netrsc.org

Formic acid fuel cells (FAFCs) can utilize sodium formate as a fuel source, where it is oxidized to produce electricity and formic acid. jiuanchemical.com The reversible reaction between formic acid and hydrogen/CO₂ is central to the concept of using formic acid/formate as a liquid organic hydrogen carrier (LOHC). acs.orgtubitak.gov.trosti.govmdpi.com

Potential for Energy Grid Balancing and Storage of Excess Renewable Energy

The energy storage potential of sodium formate, particularly through its reversible reaction with formic acid, can contribute to energy grid balancing and the storage of excess renewable energy. jiuanchemical.comrsc.org Intermittent renewable sources like solar and wind power require efficient storage solutions to ensure a stable energy supply. rsc.orgresearchgate.net

Formate salts offer advantages for stationary energy storage applications due to their composition from earth-abundant elements, non-toxicity, non-flammability, and the ability to cycle between hydrogen-lean and rich forms under relatively mild conditions. rsc.org They can store excess energy generated from renewable sources by converting CO₂ or bicarbonate into formate, effectively storing electrons or hydrogen in a stable chemical form. mit.edueepower.comgreencarcongress.comrsc.org This stored energy can then be released when needed, for example, by decomposing formate to generate hydrogen for fuel cells or by using formate directly in specialized fuel cells to produce electricity. mit.edueepower.comgreencarcongress.comsoci.orgosti.gov

The stability of solid sodium formate allows for long-term storage in ordinary tanks, making it a viable option for storing energy for extended periods, potentially months or even years. mit.edueepower.comgreencarcongress.comsoci.org This characteristic is valuable for grid balancing and providing a reliable energy reserve from renewable sources. jiuanchemical.comsoci.orgrsc.org While the gravimetric hydrogen content of formate salts might be lower than pure hydrogen, their ease of storage and transport can offer practical advantages compared to compressed or liquefied hydrogen. eepower.comsoci.orgrsc.orgosti.gov

Environmental Remediation Strategies Utilizing Sodium Formate

Groundwater Contamination Remediation Sodium formate (B1220265) can be employed to stimulate microbial processes that remediate groundwater contaminated with nitrates.

In Situ Stimulation of Denitrification for Nitrate (B79036) Contamination In situ stimulation of denitrification has been proposed as a method for remediating groundwater nitrate contamination.nih.govresearchgate.netacs.orgDenitrifying bacteria, naturally present in the subsurface, are often limited by the availability of electron donors in situ.usgs.govThe addition of formate, which can act as an electron donor for denitrification, helps overcome this limitation, thereby increasing the extent of nitrate consumption.acs.orgusgs.gov

Studies have investigated the addition of sodium formate to sand and gravel aquifers to assess its potential as an electron donor for subsurface denitrification. nih.govresearchgate.net In trials, groundwater from an anoxic zone containing nitrate was amended with formate and bromide and then reintroduced into the aquifer. nih.govresearchgate.net Monitoring of groundwater constituents in multilevel samplers showed a decrease in nitrate and formate concentrations with time and travel distance. nih.govresearchgate.net

Evaluation of Formate as an Electron Donor for Subsurface Denitrification Formate has been evaluated as an unconventional organic carbon electron donor for heterotrophic denitrification in anaerobic membrane bioreactors (AnMBR).researchgate.netFormate can be readily produced from CO2, making it a potentially carbon-neutral organic compound.researchgate.netStudies simulating the treatment of high-concentration nitrate wastewater with formate as the sole carbon source have been conducted.researchgate.net

In field experiments, the addition of sodium formate to a nitrate-contaminated zone of an aquifer successfully stimulated in situ denitrification. acs.org The results indicated a decrease in nitrate concentration over time. researchgate.net Formate has been tested for nitrate removal from groundwater, suggesting its potential for environmental application. researchgate.net

Studies on Adaptation to Nitrite (B80452) Accumulation in Remediation Processes During denitrification stimulated by formate, nitrate concentrations decreased while nitrite concentrations inversely increased in some studies.nih.govacs.orgThis suggests that formate-enhanced nitrite reduction can be slower than nitrate reduction.nih.govresearchgate.netHowever, laboratory results indicated that nitrite was completely consumed with sufficient exposure time.nih.govresearchgate.netAdaptation to nitrite accumulation is considered a key factor in the long-term remediation potential of this approach for nitrate contamination.nih.govresearchgate.net

In photochemical denitrification of nitrate in the presence of formate, nitrite was initially generated but subsequently decayed to a negligible level when an optimal formate-to-nitrate molar ratio was used. acs.org A control experiment without formate showed only partial conversion of nitrate to nitrite, highlighting the importance of formate in driving photochemical denitrification. acs.org

Heavy Metal Removal and Resource Recovery Sodium formate also plays a role in the removal and potential recovery of heavy metals from contaminated water.

Photocatalytic Reduction of Cadmium using TiO2 Systems Sodium formate has been investigated for its effect on TiO2 photocatalytic reduction of cadmium.researchgate.netThe addition of sodium formate has been reported to mediate a double regulation effect in this process.researchgate.netMultiple characterization methods have confirmed the successful reduction of Cd²⁺ to metallic cadmium using a sodium formate-TiO2 system.researchgate.netThe reduced metallic cadmium was observed attached to the surface of the composite photocatalyst.researchgate.net

Studies have shown that sodium formate can significantly enhance the removal efficiency of Cd²⁺. researchgate.net For instance, with the addition of 1 g/L of sodium formate, a high removal rate of 94.8% for Cd²⁺ was achieved within 10 minutes. researchgate.net The mechanism is thought to involve bidentate chelation between sodium formate and TiO2, which facilitates the adsorption of heavy metal ions and improves the transfer of photo-generated electrons, thereby enhancing the reduction of metal ions. researchgate.net Sodium formate has been found to be a highly active organic hole scavenger in the photocatalytic reduction of lead and cadmium over titania-based binary oxide materials, enabling complete removal of Pb(2+) and Cd(2+) in some cases. nih.gov

Data Table: Cadmium Removal Efficiency with Sodium Formate and TiO2

| Sodium Formate Concentration (g/L) | Removal Rate of Cd²⁺ (%) | Time (minutes) |

| 1 | 94.8 | 10 |

Corrosion Control in Geological Carbon Storage Systems

Geological carbon storage (CCS) in saline aquifers is a promising technology for mitigating CO₂ emissions. However, a significant risk associated with CO₂ storage is the potential for leakage, particularly through existing wells, where dissolved CO₂ can create an acidic environment leading to corrosion onepetro.orgseg.org. Research is being conducted into strategies to mitigate this corrosion risk.

Injection of Sodium Formate Solution for pH Buffering

One investigated strategy for corrosion control in geological carbon storage is the injection of sodium formate solution onepetro.orgseg.org. Formate salts, including sodium formate, have a history of use in oil fields as corrosion control agents onepetro.orgseg.org. When CO₂ dissolves in brine within the storage formation, it lowers the pH, increasing the risk of corrosion to well infrastructure, particularly steel pipes (B44673) onepetro.orgseg.org. Injecting a sodium formate solution can act as a pH buffer, counteracting the acidification caused by dissolved CO₂ onepetro.orgresearchgate.net.

Reactive transport simulations have been conducted to study the effect of sodium formate solution injection on pH buffering in a geological carbon storage model based on the Illinois Basin Decatur Project (IBDP) onepetro.orgseg.org. These simulations involved injecting sodium formate solutions with varying cumulative amounts onepetro.orgseg.org. The results indicated that formate, when injected, could effectively spread through the injected CO₂ plume onepetro.orgseg.org.

Effectiveness in Mitigating Acidic Environments in Saline Aquifers

The injection of sodium formate solution has shown effectiveness in mitigating the acidic environments created by CO₂ dissolution in saline aquifers onepetro.orgseg.org. Simulations demonstrated that a larger amount of formate injection resulted in a more extensive buffer zone and a more significant pH buffering effect onepetro.orgseg.org. For instance, injecting sodium formate was shown to raise the pH from 3.2 (without formate) to 4.5 (with formate) near the injector, which is expected to significantly reduce the corrosion risk for certain types of steel pipes, such as 13 chrome steel onepetro.orgseg.org.

While the formate-based buffer zone's extent depends on the amount injected and may not reach distant monitoring wells in all scenarios, a relatively small amount of injection near the injector is sufficient to maintain the pH within a range (e.g., between 4.5 and 6.1, close to the original pH) that mitigates pH reduction onepetro.orgseg.org.

Furthermore, aqueous formate solutions are being studied as alternative carbon carriers for geological storage due to their high solubility in brine and potential to address some shortcomings of conventional CO₂ injection, such as low carbon density and viscosity utexas.eduresearchgate.net. Using formate as a carbon carrier can lead to more stable displacement fronts during injection, potentially improving storage efficiency researchgate.net.

Environmental Aspects of De-icing and Anti-icing Operations

Sodium formate is widely used as a de-icing and anti-icing agent, particularly in applications where chloride-based deicers are undesirable due to their corrosive nature wikipedia.orgomex.compeacocksalt.com. The environmental impact of de-icing operations is a significant consideration, and sodium formate is often favored for its comparatively lower environmental footprint.

Development of Environmentally Friendly Deicer Formulations

Sodium formate is a key component in the development of environmentally friendly deicer formulations omex.comninjadeicer.com. Unlike traditional chloride-based salts (such as sodium chloride, magnesium chloride, and calcium chloride) which can cause significant corrosive damage to infrastructure and have detrimental effects on the environment, sodium formate is considered non-corrosive to most metals and concrete omex.compeacocksalt.com. Formulations based on sodium formate, often enhanced with corrosion inhibitors, are used in sensitive areas like airports (runways, taxiways, and aprons), bridges, and car parks omex.comnovamen.casenecamineral.com. These formulations are designed to meet stringent standards, such as the SAE AMS 1431 specification for airport deicers omex.comnovamen.casenecamineral.com.

Sodium formate deicers work by lowering the freezing point of water, effectively melting ice and preventing its formation omex.comnovamen.ca. They are available in both liquid and granular forms, offering flexibility in application peacocksalt.com.

Research on Biodegradability and Long-Term Environmental Impact

Research on the environmental impact of sodium formate deicers includes studies on their biodegradability and long-term effects jiuanchemical.comjiuanchemical.com. Sodium formate is considered readily biodegradable, meaning it can be broken down naturally by microorganisms in the environment into harmless substances like carbon dioxide and water senecamineral.comjiuanchemical.comjiuanchemical.com. This biodegradability is a significant advantage compared to persistent chemical compounds jiuanchemical.com.

However, the biodegradation process consumes oxygen, which can lead to an elevated biochemical oxygen demand (BOD) in receiving waters nih.govmndot.gov. This is a potential concern, particularly during periods of high runoff or in warmer temperatures when the rate of degradation increases nih.govmndot.gov. Studies evaluating the environmental impacts of deicer blends containing sodium formate, such as those with sodium acetate (B1210297), have used tests like BOD and chemical oxygen demand (COD) to assess their degradability nih.gov. While the degradation rate can be slow at lower temperatures, it increases at higher temperatures nih.gov.

Despite the potential for elevated BOD, the temporary nature of this impact from the breakdown of non-chloride deicers like sodium formate is generally considered to have limited long-term effects on water quality and aquatic species mndot.gov.

Analysis of Effects on Aquatic Ecosystems and Soil Quality

The effects of sodium formate on aquatic ecosystems and soil quality have been analyzed in various studies jiuanchemical.comnih.govmndot.govktu.lt.

In aquatic environments, sodium formate's high water solubility allows for rapid dispersion jiuanchemical.com. Studies suggest that its acute toxicity to aquatic organisms is generally low jiuanchemical.comnih.gov. For example, a study on a deicer consisting of equimolar sodium acetate and sodium formate showed a high 96-hour LC₅₀ value (16.1 g/L) for rainbow trout, indicating relatively low acute toxicity to this species nih.gov. However, prolonged exposure to elevated concentrations could potentially have adverse effects jiuanchemical.com. While some blended deicers can decrease water quality through increased turbidity, hardness, and alkalinity, the temporary nature of elevated BOD from formate breakdown is often highlighted mndot.gov.

Regarding soil quality, the application of sodium formate in de-icing can lead to its presence in soil through runoff jiuanchemical.com. While traditional chloride salts can cause significant soil salinization and negatively impact plant growth and soil microorganisms, acetate and formate de-icing agents have demonstrated less environmental effect in some studies ktu.lt. At low concentrations, deicers containing sodium formate have even appeared to act as a fertilizer, promoting biomass yield in some plants nih.gov. However, at higher concentrations, the presence of formates can become detrimental mndot.gov. Limited research specifically on formate deicers suggests they may not cause significant impact to groundwater chemistry as they frequently break down in the topsoil mndot.gov. Soil salinity from deicers is a known hazard to vegetation, but under field conditions, soil salinity from acetate and formate deicers has been shown to decrease over time due to washout by precipitation, with salt concentration returning to background levels by the end of the growing season, accompanied by a decrease in soil toxicity ktu.lt.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sodium formate | 2723810 |

| Formic acid | 284 |

| Carbon dioxide | 281 |

| Sodium acetate | 8859 |

| Potassium formate | 516834 |

| Potassium acetate | 10195 |

| Urea | 1176 |

| Sodium chloride | 5234 |

| Magnesium chloride | 5360345 |

| Calcium chloride | 5284359 |

Data Tables (Interactive - conceptual representation)

Table 1: Simulated pH near CO₂ Injector with Sodium Formate Injection

| Scenario | pH Value | Citation |

| Without formate injection | 3.2 | onepetro.orgseg.org |

| With formate injection | 4.5 | onepetro.orgseg.org |

Table 2: Acute Toxicity of a Sodium Acetate/Sodium Formate Deicer to Rainbow Trout

| Organism | Test Duration | LC₅₀ Value | Citation |

| Rainbow Trout | 96 hours | 16.1 g/L | nih.gov |

Table 3: Biodegradability Data for a Sodium Acetate/Sodium Formate Deicer

| Test Type | Value | Citation |

| Biochemical Oxygen Demand (BOD₅) | 0.13 kg O₂/kg solid | perstorp.com |

| Chemical Oxygen Demand (COD₅) | 0.27 kg O₂/kg solid | perstorp.com |

5.5. Role in Wastewater Treatment Applications (e.g., Odor Control, Hydrogen Sulfide (B99878) Removal)

Sodium formate (HCOONa) is recognized for its potential applications in wastewater treatment processes, particularly in addressing odor control and the removal of hydrogen sulfide (H₂S). jiuanchemical.comjiuanchemical.com Hydrogen sulfide is a significant concern in wastewater systems due to its unpleasant rotten-egg odor, corrosive nature, and potential health risks. raveboscrubber.com The formation of H₂S in wastewater primarily occurs through the microbial reduction of sulfate (B86663) ions by sulfate-reducing bacteria (SRB) in anaerobic conditions. raveboscrubber.comoxy.com

Sodium formate can contribute to wastewater treatment in several ways, including chemical precipitation and pH adjustment. jiuanchemical.com Its pH buffering capacity can be useful for adjusting and stabilizing wastewater pH, which is crucial for optimizing various treatment stages. jiuanchemical.com

While some sources discuss the use of other chemicals like sodium hydroxide (B78521), sodium nitrite, and sodium nitrate for H₂S removal and odor control in wastewater, sodium formate is mentioned as being used in wastewater treatment processes for these purposes. jiuanchemical.comraveboscrubber.comwwdmag.comepa.gov The mechanisms for H₂S removal often involve converting the gaseous H₂S into a soluble form or preventing its formation. epa.govaaqr.org For instance, in some systems, H₂S can be absorbed into a liquid phase, where it can then be oxidized by chemical or biological means. aaqr.orgnih.gov

Research has also explored the treatment of wastewater containing sodium formate itself, often generated as industrial organic wastewater with high chemical oxygen demand (COD). researchgate.net Studies on treating sodium formate wastewater by processes like Fenton oxidation have shown effectiveness in reducing COD. researchgate.netgrafiati.com For example, one study using Fenton oxidation for sodium formate wastewater treatment reported a COD removal efficiency of over 50% under specific conditions (pH 2.0, FeSO₄·7H₂O concentration 4000mg/L, H₂O₂ (30%) portion 4ml/L, reaction time 20min). researchgate.net Another study comparing Fenton oxidation with potassium permanganate (B83412) oxidation for COD removal in sodium formate wastewater found that Fenton oxidation achieved a higher removal rate (69.8%) compared to potassium permanganate oxidation (48.2%) under their respective optimal conditions. researchgate.net

Advanced Materials Science and Engineering Applications of Sodium Formate

Crystallization and Crystal Growth Studies

Sodium formate (B1220265) plays a significant role in the crystallization of various materials, including proteins and specific single crystals. Its influence on crystal growth mechanisms and its utility in generating high-quality crystals for diverse applications have been subjects of considerable research.

Application in Protein Crystallography